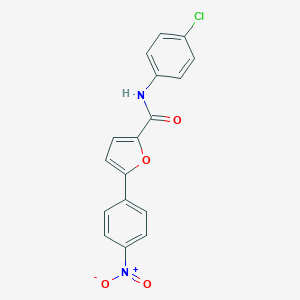![molecular formula C26H17NO3 B413264 6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 491865-77-1](/img/structure/B413264.png)
6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reaction with acetic acid . This method provides a straightforward approach to constructing the benzazepine ring system.
Industrial Production Methods
While specific industrial production methods for 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(4-Phenoxyphenyl)benzod
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in anticancer studies.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione include other benzazepine derivatives such as:
- 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines
- 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines
Uniqueness
What sets 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione apart is its specific phenoxyphenyl substitution, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding interactions, and overall functionality, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
6-(4-phenoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO3/c28-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26(29)27(25)18-14-16-20(17-15-18)30-19-8-2-1-3-9-19/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNDCBOCCLXRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[4-(1-Piperazinyl)phenyl]imino}methyl)phenyl 4-bromobenzoate](/img/structure/B413181.png)
![3-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-2-ol](/img/structure/B413182.png)
![2-({[5-(1,3-Benzoxazol-2-yl)-2-bromophenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B413183.png)
![N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide](/img/structure/B413186.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B413188.png)
![5,7-dibromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]indol-2-one](/img/structure/B413189.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-[7-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine](/img/structure/B413193.png)
![2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413198.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)

![Ethyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413203.png)
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methoxyphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B413204.png)
![14-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-10,12-tetradecadiynoic acid](/img/structure/B413205.png)
